4-Amino-4-methyl-2-pentanone Oxalate
Overview
Description
Synthesis Analysis
4-Amino-4-methyl-2-pentanone oxalate can be synthesized through various chemical reactions. One method involves the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone, producing N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one (Tokumitsu & Hayashi, 1980). Another route is described through the synthesis of tridentate-N2O ligands, which are monocondensation products of pentane-2,4-dione and aliphatic α,ω-diamines (Kwiatkowski et al., 1988).
Molecular Structure Analysis
The molecular structure of derivatives of 4-Amino-4-methyl-2-pentanone oxalate has been analyzed using various methods. For instance, the synthesis of 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one was followed by theoretical density functional theory (DFT) calculations to characterize its potential energy surface, which helps in understanding its structural features (Benjelloun et al., 2008).
Chemical Reactions and Properties
Several chemical reactions involving 4-Amino-4-methyl-2-pentanone oxalate have been studied. For example, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provide insights into the chemical behavior of related compounds (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of 4-Amino-4-methyl-2-pentanone oxalate derivatives, such as their spectroscopic and crystallographic characteristics, have been studied. The spectroscopic and X-ray structural study of 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone, for example, provides valuable information about the physical properties of these compounds (Sharma et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 4-Amino-4-methyl-2-pentanone oxalate and its derivatives, can be inferred from various studies. For instance, the study on the kinetics and mechanism of the Cl + 4-hydroxy-4-methyl-2-pentanone reaction provides insights into the reactivity under certain conditions (Aslan et al., 2017).
Scientific Research Applications
Radioligand Synthesis in PET Imaging
4-Amino-4-methyl-2-pentanone oxalate has been utilized in the synthesis of potential radioligands for positron emission tomography (PET) imaging. For instance, fluvoxamine, a potent antidepressant, was labeled with carbon-11 using a derivative of this compound for assessing serotonin uptake sites in the human brain through PET imaging (Matarrese et al., 1997).
Synthesis of Thiophenes
In chemical synthesis, 4-Amino-4-methyl-2-pentanone oxalate is involved in the Gewald reaction, which leads to the formation of various thiophene derivatives. This reaction highlights the compound's role in synthesizing thiophene-based structures, which are significant in pharmaceutical and materials science research (Gütschow et al., 1996).
Polynuclear Complex Synthesis
This chemical is used in the synthesis of novel polynuclear complexes, like Ni(II) and Cu(II) complexes. The unique structures of these complexes, like the Chinese-lantern-like Ni6 cage, are of interest for their magnetic properties and potential applications in materials science (Jiang et al., 2005).
Aromatic Profile in Wine Industry
In the food industry, particularly in wine production, derivatives of 4-Amino-4-methyl-2-pentanone oxalate, like 4-mercapto-4-methyl-2-pentanone, have been studied for their contribution to the varietal aroma of wines. The research emphasizes the compound's role in influencing the flavor profile of wines (Alegre et al., 2017).
Safety And Hazards
4-Amino-4-methyl-2-pentanone Oxalate is a crystalline substance with various applications in scientific experiments. It is highly flammable and causes serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. Repeated exposure may cause skin dryness or cracking . It should be stored in a dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources .
properties
IUPAC Name |
4-amino-4-methylpentan-2-one;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.C2H2O4/c1-5(8)4-6(2,3)7;3-1(4)2(5)6/h4,7H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABISXFQAHDPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
625-03-6, 53608-87-0 | |
Record name | 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanone, 4-amino-4-methyl-, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53608-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00211533 | |
Record name | 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-methyl-2-pentanone Oxalate | |
CAS RN |
51283-38-6, 625-03-6, 53608-87-0 | |
Record name | 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51283-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC148350 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 625-03-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethyl-3-oxobutylammonium hydrogen oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.